molecular formula C12H18O11 B3029167 AA-2betaG CAS No. 562043-82-7

AA-2betaG

Cat. No.: B3029167
CAS No.: 562043-82-7
M. Wt: 338.26
InChI Key: MLSJBGYKDYSOAE-UHFFFAOYSA-N
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Description

It is isolated from Lycium fruit and is known for its anti-tumor activity . This compound is a glucoside of L-ascorbic acid, which means it has a glucose molecule attached to the ascorbic acid structure, enhancing its stability and bioavailability.

Mechanism of Action

Target of Action

Ascorbic Acid 2-Glucoside (AA-2betaG) is a stable derivative of Vitamin C (Ascorbic Acid, AA) that has been shown to have a significant impact on bone marrow mesenchymal stem cells (BMSCs) . These cells possess multidirectional differentiation potential and secretory function, making them potential cellular candidates in treating wounds .

Mode of Action

This compound acts as a radical scavenger , reducing initial DNA damage and thereby protecting cells from radiation . It also stimulates IFG-I receptor tyrosine kinase activity within 3 minutes, and mitogen-activated protein (MAP) kinase activity within 5 minutes . These interactions induce DNA synthesis and cell proliferation .

Biochemical Pathways

This compound has been found to enhance the demethylation process of BMSCs by regulating TET2 and up-regulating VEGF expression by activating the PI3K/AKT pathway . This results in stronger proliferation and improved angiogenesis ability of vascular endothelial cells .

Pharmacokinetics

This compound is hydrolyzed gradually by internal enzymes, and the vitamin C that is produced is absorbed continuously . Therefore, vitamin C is supplied to the bloodstream for about 3 to 6 times longer than usual, and is distributed throughout the body . This suggests that this compound has excellent bioavailability.

Result of Action

The in vitro results indicated that this compound-treated BMSCs exhibited stronger proliferation and improved the angiogenesis ability of vascular endothelial cells . In addition, the this compound-treated BMSCs conditioned medium (CM) enhanced migration and collagen formation of NIH-3T3 cells . In vivo, the this compound-treated BMSCs group had a faster wound healing rate and a higher degree of vascularization in the new wound, compared with the PBS and BMSCs group .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found to protect cells from radiation by acting as a radical scavenger to reduce initial DNA damage . It also protects cells from certain UVB wavelengths by filtration . This suggests that the action, efficacy, and stability of this compound can be influenced by the presence of radiation and UV light in the environment.

Biochemical Analysis

Biochemical Properties

AA-2G plays a significant role in biochemical reactions. It acts as a cofactor for a large family of dioxygenases . These enzymes are involved in various biochemical processes, including the control of transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . AA-2G also enhances collagen production, showing a synergistic effect when treated in combination with glycinamide .

Cellular Effects

AA-2G has shown to have protective effects on cells exposed to various forms of stress. For instance, it has demonstrated radioprotective properties, protecting cells from radiation by acting as a radical scavenger to reduce initial DNA damage . In addition, AA-2G has been found to enhance the proliferation, migration, and angiogenesis of bone marrow mesenchymal stem cells (BMSCs), thereby promoting wound healing .

Molecular Mechanism

The molecular mechanism of AA-2G involves its conversion into ascorbic acid within the body. This conversion is facilitated by the enzyme ascorbyl phosphatase, which slowly converts AA-2G into vitamin C . Once converted, ascorbic acid exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, AA-2G has shown to have long-term effects on cellular function. For instance, it has been found to promote wound healing over time by enhancing angiogenesis and collagen deposition . Moreover, AA-2G has been reported to have good stability, making it suitable for long-term studies .

Dosage Effects in Animal Models

In animal models, the effects of AA-2G have been observed to vary with different dosages. For example, in a study involving rats, AA-2G was found to prevent coordination disorder induced via laser-induced shock waves in the brain .

Metabolic Pathways

AA-2G is involved in the metabolic pathways related to ascorbic acid. It is gradually hydrolyzed by internal enzymes into ascorbic acid, which is then absorbed continuously, supplying vitamin C to the bloodstream for about 3 to 6 times longer than usual .

Transport and Distribution

AA-2G is transported and distributed within cells and tissues in a manner similar to ascorbic acid. It is rapidly absorbed and any excess is quickly excreted from the body. Due to its gradual hydrolysis into ascorbic acid, it is supplied to the bloodstream for a longer duration and is distributed throughout the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-beta-D-Glucopyranosyl-L-ascorbic acid involves the glycosylation of L-ascorbic acid. This process typically uses a glucosyl donor, such as glucose or a glucose derivative, and an acid catalyst to facilitate the reaction. The reaction conditions often include a controlled temperature and pH to ensure the stability of the ascorbic acid and the successful attachment of the glucose molecule .

Industrial Production Methods

In industrial settings, the production of 2-O-beta-D-Glucopyranosyl-L-ascorbic acid can be achieved through enzymatic glycosylation. This method uses specific enzymes, such as glucosyltransferases, to catalyze the transfer of glucose to L-ascorbic acid. The enzymatic process is preferred for its specificity and efficiency, resulting in higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-O-beta-D-Glucopyranosyl-L-ascorbic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include dehydroascorbic acid, reduced ascorbic acid, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

2-O-beta-D-Glucopyranosyl-L-ascorbic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-O-beta-D-Glucopyranosyl-L-ascorbic acid is compared with other similar compounds such as:

The uniqueness of 2-O-beta-D-Glucopyranosyl-L-ascorbic acid lies in its enhanced stability and prolonged activity, making it more effective in various applications compared to its counterparts .

Properties

IUPAC Name

2-(1,2-dihydroxyethyl)-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O11/c13-1-3(15)9-8(19)10(11(20)22-9)23-12-7(18)6(17)5(16)4(2-14)21-12/h3-7,9,12-19H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSJBGYKDYSOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2=C(C(OC2=O)C(CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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AA-2betaG
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